8-Iodo-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C6H4IN3 |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H |
InChI Key |
XTONZJMFHKYARL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halogenation of Preformed Triazolo[1,5-a]pyridines
One common strategy to obtain 8-iodo derivatives is the selective halogenation of the triazolo[1,5-a]pyridine nucleus at the 8-position. This can be achieved by:
Starting from the parent 1,2,4-triazolo[1,5-a]pyridine compound.
Employing electrophilic iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to introduce the iodine atom regioselectively at the 8-position of the pyridine ring.
This method benefits from the availability of the parent heterocycle and the regioselectivity of electrophilic aromatic substitution at the activated pyridine ring.
Direct Construction of the Iodinated Triazolo[1,5-a]pyridine Core
An alternative approach involves incorporating the iodine substituent during the ring formation step:
Using iodo-substituted enaminonitriles or iodo-substituted pyridine precursors in the tandem microwave-assisted synthesis allows direct formation of the 8-iodo-substituted triazolo[1,5-a]pyridine.
This method leverages the catalyst-free microwave protocol, which enhances reaction rates and yields while maintaining functional group tolerance, including halogen substituents.
The reaction typically involves stirring the iodo-substituted starting materials with benzohydrazides or related hydrazides in solvents such as toluene or chlorobenzene at elevated temperatures (e.g., 120 °C) for several hours, or under microwave irradiation at optimized conditions (e.g., 100 °C for 15–25 minutes) to afford the target compound in high yield.
Detailed Reaction Conditions and Yields
Microwave-Mediated Catalyst-Free Synthesis (Representative Example)
| Entry | Starting Materials | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Enaminonitrile (1 equiv) + 4-methoxybenzohydrazide (2 equiv) | Toluene | 120 °C | 24 h | 83 | Conventional heating |
| 2 | Same as Entry 1 | Pyridine | 120 °C | 24 h | 76 | Lower yield |
| 3 | Same as Entry 1 | Chlorobenzene | 120 °C | 24 h | 79 | Good yield |
| 4 | Same as Entry 1 | Toluene | 100 °C | 15 min (microwave) | 89-92 | Microwave irradiation improves yield and time efficiency |
Effect of Acid Additives and Atmosphere in Oxidative Cyclization
| Entry | Acid Equivalents | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6 equiv acetic acid | Air (1 atm) | 74 | Moderate yield, some by-product formation |
| 2 | 6 equiv acetic acid | O2 (1 atm) | 94 | Highest yield, oxygen-driven oxidative route |
| 3 | 6 equiv acetic acid | Argon | 6 | Very low yield, oxygen essential |
Proposed Reaction Mechanism for 8-Iodo-triazolo[1,5-a]pyridine Formation
The plausible mechanism for the microwave-assisted synthesis of 8-iodo-triazolo[1,5-a]pyridine involves:
Transamidation: The enaminonitrile undergoes transamidation with the hydrazide, releasing dimethylamine and forming an intermediate amidine.
Nucleophilic Attack: The nitrogen lone pair attacks the nitrile group intramolecularly, forming a cyclic intermediate.
Condensation: Intramolecular condensation occurs involving the carbonyl group, leading to ring closure.
Elimination of Water: Dehydration yields the fused triazolo[1,5-a]pyridine system.
Iodination: If iodine is introduced via iodo-substituted starting materials, the iodine is incorporated during ring closure; otherwise, post-synthetic electrophilic iodination occurs at the activated 8-position.
This mechanism aligns with experimental observations and has been supported by spectroscopic characterization and crystallographic data.
Characterization and Purification
The synthesized 8-iodo-triazolo[1,5-a]pyridine is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
Structural confirmation is achieved via NMR spectroscopy (¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction for selected samples to verify regioselectivity and substitution pattern.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Addition: 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine can undergo nucleophilic addition reactions, particularly with C-nucleophiles such as indoles and 1,3-dicarbonyl compounds.
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Nucleophiles: Indoles, 1,3-dicarbonyl compounds.
Major Products
Nucleophilic Addition Products: Derivatives of 1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine.
Scientific Research Applications
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: These compounds are utilized in the development of light-emitting materials for phosphorescent OLED devices.
Biological Studies: The compound’s biological activities make it a valuable tool in studying cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyridines are highly dependent on substituents at key positions (e.g., 2-, 6-, and 8-positions). Below is a comparative analysis of halogenated and alkyl/amine derivatives:
Key Observations :
- Halogens (I, Cl, Br, F) : Electron-withdrawing groups (EWGs) increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or DNA). Iodine’s large atomic radius may improve binding in hydrophobic pockets .
- Alkyl/Amino Groups: Electron-donating groups (EDGs) like methyl or ethyl improve metabolic stability, while amino groups enable hydrogen bonding, critical for drug-receptor interactions .
Antiproliferative and Antitumor Effects
- 8-Chloro-6-methyl-* : IC₅₀ = 1.2–3.5 µM against breast cancer (MCF-7) via tubulin polymerization inhibition .
- 8-Ethyl-2-amine-*: Moderate activity against colon carcinoma (HCT-116) with IC₅₀ = 8.7 µM .
- Iodo Derivatives : Expected enhanced DNA intercalation due to iodine’s polarizability, though specific data are pending .
Antimicrobial and Antifungal Activity
- 6-Bromo-8-fluoro- : MIC = 4 µg/mL against *Staphylococcus aureus .
- 8-Chloro- : MIC = 2–8 µg/mL for antifungal activity against *Candida albicans .
Herbicidal Activity
- 8-Methyl-2-sulfonamide- : 90% inhibition of *Amaranthus retroflexus at 50 g/ha, comparable to sulfonylureas .
Biological Activity
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a triazole ring fused to a pyridine ring and the iodo substituent at the 8-position, contribute to its diverse biological effects. This article reviews the biological activity of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₄N₄I
- Molecular Weight : Approximately 232.02 g/mol
- Structural Features : The compound features a triazole ring fused to a pyridine ring with an iodine substituent at the 8-position.
The biological activity of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is primarily attributed to its interaction with various molecular targets involved in critical cellular pathways. Key mechanisms include:
- Enzyme Inhibition : Compounds in the triazolo-pyridine class can inhibit enzymes such as Janus kinases (JAKs) and phosphodiesterases (PDEs), which are crucial for cell signaling and proliferation.
- Anticancer Activity : The compound has been shown to exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Similar derivatives have demonstrated significant antimicrobial activities against a range of pathogens.
Anticancer Activity
A series of studies have evaluated the antiproliferative effects of triazolo-pyridine derivatives, including 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine. For instance:
-
Case Study : Research on related compounds showed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MGC-803 and HCT-116. For example:
Compound Cell Line IC50 (μM) H12 MGC-803 9.47 H12 HCT-116 9.58 H12 MCF-7 13.1
These compounds were reported to induce apoptosis and inhibit key signaling pathways such as ERK signaling in cancer cells .
Antimicrobial Activity
The antimicrobial potential of triazolo-pyridines has been well-documented. For example:
- Study Findings : Compounds similar to 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine have shown significant inhibition against various bacterial strains through mechanisms involving enzyme inhibition and disruption of microbial growth pathways .
Applications in Medicinal Chemistry
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is being investigated for its potential applications in treating various diseases:
Q & A
Q. How can computational modeling predict the compound’s reactivity in drug design?
- Answer :
- DFT Calculations : Optimize geometry to identify reactive sites (e.g., Fukui indices for electrophilic attack).
- Molecular Dynamics (MD) : Simulate binding to flexible protein targets (e.g., GPCRs) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
